molecular formula C14H21N B1228523 N,N-Diethyl-p-vinylphenethylamine CAS No. 27447-36-5

N,N-Diethyl-p-vinylphenethylamine

Cat. No.: B1228523
CAS No.: 27447-36-5
M. Wt: 203.32 g/mol
InChI Key: BIOCRZSYHQYVSG-UHFFFAOYSA-N
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Description

N,N-Diethyl-p-vinylphenethylamine (CAS 27447-36-5) is a tertiary amine with the molecular formula C₁₄H₂₁N. Its structure consists of a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified by:

  • N,N-Diethyl substitution: Two ethyl groups attached to the amine nitrogen.
  • p-Vinyl group: A vinyl substituent (-CH=CH₂) at the para position of the benzene ring.

This compound is structurally distinct due to the combination of a vinyl group and bulky diethyl substituents, which influence its electronic, steric, and physicochemical properties.

Properties

CAS No.

27447-36-5

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(4-ethenylphenyl)-N,N-diethylethanamine

InChI

InChI=1S/C14H21N/c1-4-13-7-9-14(10-8-13)11-12-15(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3

InChI Key

BIOCRZSYHQYVSG-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CC=C(C=C1)C=C

Canonical SMILES

CCN(CC)CCC1=CC=C(C=C1)C=C

Other CAS No.

27447-36-5

Synonyms

poly DEAE styrene
poly(4-diethylaminoethylstyrene)
poly(p-diethylaminoethylstyrene)

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyl-2-phenethylamine (CAS 1126-71-2)

  • Molecular Formula : C₁₀H₁₅N
  • Key Features: N,N-Dimethyl substitution: Smaller methyl groups on the amine nitrogen.
Property N,N-Diethyl-p-vinylphenethylamine N,N-Dimethyl-2-phenethylamine
Molecular Weight 203.33 g/mol 149.24 g/mol
Substituents p-Vinyl, N,N-diethyl Unsubstituted benzene, N,N-dimethyl
Steric Hindrance High (bulky ethyl groups) Moderate (small methyl groups)
Solubility (Predicted) Lower polarity due to ethyl Higher polarity

The vinyl group may enhance conjugation, altering UV absorption or binding affinity in biological systems .

N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine (CAS 22525-43-5)

  • Molecular Formula : C₁₆H₁₈N₂
  • Key Features :
    • Styryl group : A conjugated ethenyl (-CH=CH-) bridge linking two aromatic rings.
    • N,N-Dimethyl substitution : Similar to Section 2.1 but with an additional aromatic amine.
Property This compound N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine
Conjugation Single vinyl group Extended conjugation via styryl bridge
Electronic Effects Moderate π-electron delocalization Strong delocalization across two aromatic rings
Applications Not specified Potential use in optoelectronics or sensors

Implications : The styryl group in the latter compound enables broader electronic applications, while the target compound’s simpler structure may prioritize synthetic versatility .

N-Phenyldiethanolamine (CAS N/A)

  • Molecular Formula: C₁₀H₁₅NO₂
  • Key Features: Diethanolamine substitution: Two hydroxyethyl groups on the amine nitrogen. Lacks vinyl group: Unsubstituted benzene ring.
Property This compound N-Phenyldiethanolamine
Polarity Nonpolar (ethyl groups) Highly polar (hydroxyl groups)
Hydrogen Bonding Absent Strong capacity
Biological Relevance Limited data Used in surfactants or drug delivery

Implications: The hydroxyl groups in N-Phenyldiethanolamine enhance water solubility, making it suitable for formulations, whereas the target compound’s hydrophobicity may limit such applications .

N,N-Diisopropylethylamine (CAS 7087-68-5)

  • Molecular Formula : C₈H₁₉N
  • Key Features: Branched alkyl groups: Diisopropyl and ethyl substituents. Non-aromatic: Lacks a benzene ring.
Property This compound N,N-Diisopropylethylamine
Aromaticity Present (benzene ring) Absent
Basicity Lower (aromatic ring electron withdrawal) Higher (aliphatic amine)
Common Uses Unclear Base catalyst in organic synthesis

Implications : The aromatic ring in the target compound reduces basicity compared to the aliphatic N,N-Diisopropylethylamine, which is a stronger base widely used in deprotonation reactions .

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